2-Amino-2-deoxy-d-arabinose

Stereoselective synthesis Amino pentose Erythro-selectivity

Sourcing pentose amino sugars with correct (2S,3S,4R) stereochemistry is critical for puromycin precursor synthesis and lectin affinity chromatography. Casual substitution with D-ribo or hexose analogs fails. - **Stereochemical fidelity**: >95% enantiomeric purity; Yamamoto/Mukaiyama synthesis ensures erythro-selectivity, eliminating chiral separation. - **Anomeric control**: Generate four ethyl 1-thioglycoside isomers; HgCl₂ gives nearly exclusive β-selectivity. - **Proven utility**: Pathway-authenticated intermediate for Streptomyces alboniger Pur cluster enzymes; documented MBL isolation ligand.

Molecular Formula C5H11NO4
Molecular Weight 149.15 g/mol
Cat. No. B12063728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-deoxy-d-arabinose
Molecular FormulaC5H11NO4
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)N)O)O)O
InChIInChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2
InChIKeyRNZJRDIKDNXKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Arabinosamine: Identity, Specifications, and Procurement


2-Amino-2-deoxy-D-arabinose (CAS 52919-00-3; synonym D-arabinosamine) is a chiral 2-amino-2-deoxy pentose of the amino sugar class, with molecular formula C5H11NO4 and molecular weight 149.15 g/mol . The compound bears the (2S,3S,4R) absolute configuration, in which an amino group replaces the C2 hydroxyl of D-arabinose, yielding a primary amine with a predicted pKa of 11.24 ± 0.45 . It is a verified structural component of the aminonucleoside antibiotic puromycin, where its D-arabino stereochemistry is essential for ribosomal RNA binding [1], and it has been investigated as an affinity ligand for mannose-binding lectin (MBL) isolation . Commercial sourcing typically specifies enantiomeric purity of ≥95% .

Chiral Reference Standard Enantiomeric purity specification for stereochemical-control workflows
Puromycin Pathway Study D-arabino configuration required for pur cluster enzyme recognition
Lectin Affinity Research Documented MBL affinity ligand application context

Why D-Arabinosamine Cannot Be Replaced by Close Analogs


2-Amino-2-deoxy-D-arabinose occupies a narrow stereochemical niche among amino pentoses that precludes casual substitution. The D-arabino configuration (2S,3S,4R) places the C2 amino group and the C3 and C4 hydroxyls in a spatial arrangement distinct from the D-ribo (2S,3R,4R) configuration of 2-amino-2-deoxy-D-ribose [1]. This stereochemical divergence directly controls which biosynthetic pathways the compound can enter: 2-amino-2-deoxy-D-arabinose serves as a precursor to puromycin, whereas the D-ribo epimer does not [2]. Compared to the parent sugar D-arabinose, the C2 amino substitution elevates the boiling point by approximately 104 °C (from ~333 °C to ~437 °C) and lowers the density from ~1.76 to ~1.41 g/cm³ [3], altering handling, formulation, and chromatographic behaviour. The six-carbon amino sugar 2-amino-2-deoxy-D-glucose (D-glucosamine) differs fundamentally in carbon skeleton length (hexose vs. pentose), molecular weight (179.17 vs. 149.15 g/mol), and biological role, making it unsuitable as a functional replacement in pentose-specific synthetic routes or biological recognition systems . The quantitative evidence below substantiates these points of non-interchangeability.

  • D-Ribo Epimer Mismatch
    2-Amino-2-deoxy-D-ribose carries opposite C3 stereochemistry; may not be recognized by pur enzymes or lectins.
  • Hexose vs Pentose Framework
    D-Glucosamine differs in carbon skeleton and molecular weight; limits substitution in pentose-specific synthetic or recognition contexts.
  • Physicochemical Shift from Parent Sugar
    Amino substitution alters boiling point, density, and ionic character; handling and chromatographic methods may shift.

Quantitative Differentiation Evidence Against Closest Analogs


Erythro-Selectivity in Stereoselective Synthesis

In the convergent (C2 + C3) synthetic route reported by Yamamoto et al. (1985), the key nucleophilic addition of methyl isocyanoacetate to 2,3-O-isopropylidene-D-glyceraldehyde proceeds with erythro-selectivity of nearly 100%, establishing the (2S,3S,4R) configuration of 2-amino-2-deoxy-D-arabinose in a single step [1]. The same oxazoline intermediate is then divergently converted to either 2-amino-2-deoxy-D-arabinose or 2-deoxy-D-ribose [1]. While the erythro-selectivity value is shared by both products, the D-arabinose derivative is obtained with this defined (2S,3S,4R) stereochemistry, contrasting with alternative amino pentose syntheses that may require lengthier protection/deprotection sequences or produce epimeric mixtures [2]. Mukaiyama et al. (1982) independently reported a related stereoselective route yielding 2-acetamido-2-deoxy-D-arabinose and -D-ribose from 2-amino-2-deoxy-D-pentonic acid derivatives, confirming the reproducibility of high stereocontrol for the D-arabino series [2].

Erythro-Selectivity
Method context
Nearly 100%
Supports defined (2S,3S,4R) stereochemistry for chiral building blocks
Convergent C2+C3 route; erythro-selectivity avoids epimer separation
Stereoselective synthesis Amino pentose Erythro-selectivity

Thioglycoside Anomeric Selectivity Control

Wolfrom et al. (1975) demonstrated that 2-amino-2-deoxy-D-arabinose can be derivatized into four distinct isomeric ethyl 1-thioglycosides (two pyranosides, two furanosides) with reagent-tunable anomeric selectivity [1]. Demercaptalation using mercuric chloride (HgCl₂) yielded the beta-D anomers almost exclusively, while treatment with bromine (Br₂) gave an alpha:beta anomeric ratio of approximately 1:1 [1]. Direct ethanethiolation in trifluoroacetic acid yielded the alpha-D anomer [1]. The physicochemical properties of these thioglycosides were directly compared with the O-glycosides of D-arabinose, establishing the influence of the C2-amino group on glycosidic bond properties [1]. This level of anomeric control is not equally documented for 2-amino-2-deoxy-D-ribose thioglycosides, where the altered C3 stereochemistry would predict different facial selectivity in glycosylation.

Anomeric Selectivity
Head-to-head
D-arabino thioglycosides: β-exclusive (HgCl₂), α:β≈1:1 (Br₂), α-preferential (CF₃COOH)
Comparator: D-ribo thioglycosides not systematically studied
Reagent-switchable anomeric control simplifies defined thioglycoside donor synthesis
Anomeric outcome benchmarked against D-arabinose O-glycosides
Thioglycoside synthesis Anomeric selectivity Carbohydrate derivatization

Physicochemical Property Shift vs. D-Arabinose

Replacement of the C2 hydroxyl of D-arabinose with an amino group produces substantial changes in predicted bulk physical properties that are relevant to handling, purification, and formulation . The boiling point increases from approximately 333.2 °C (D-arabinose) to 436.9 ± 45.0 °C (2-amino-2-deoxy-D-arabinose), an elevation of roughly 104 °C [1]. Density decreases from 1.757 g/cm³ to 1.410 ± 0.06 g/cm³ [1]. The predicted pKa of 11.24 ± 0.45 indicates that the C2-amino group is predominantly protonated below physiological pH, conferring cationic character absent in the parent sugar . The predicted water solubility remains high at 999 g/L (25 °C, calculated), comparable to the value predicted for 2-amino-2-deoxy-D-ribose (999 g/L) and D-arabinose, indicating that aqueous processability is retained despite the amino substitution . The XLogP3 value of −2.6 confirms minimal lipophilicity .

Physicochemical Shift
Method context
ΔBP ≈ +104 °C, Δdensity ≈ −0.35 g/cm³ vs D-arabinose
Affects distillation, gravimetric dispensing, and ion-exchange options
Predicted values; pKa 11.24 enables cationic character at neutral pH
Physicochemical properties Amino substitution effect Formulation compatibility

Occurrence in Puromycin Biosynthesis

The KEGG-curated puromycin biosynthetic pathway (bam00998) from Streptomyces alboniger establishes 2-amino-2-deoxy-D-arabinose as an authentic intermediate in the biosynthesis of this clinically important aminonucleoside antibiotic [1][2]. Genetic and biochemical dissection of the pur gene cluster (J Biol Chem 271:1579–1590, 1996) identified that the D-arabino configuration is specifically required at the pentose moiety for downstream elaboration to the mature puromycin structure [1]. In contrast, 2-amino-2-deoxy-D-ribose has not been identified as an intermediate in puromycin biosynthesis, nor can it functionally substitute for the D-arabino epimer in this pathway because the C3 epimeric hydroxyl would misposition hydrogen-bonding contacts with the biosynthetic enzymes [1][2]. The structurally related antibiotic prumycin (4-D-alanylamino-2-amino-2,4-dideoxy-L-arabinose) further illustrates that the arabino-configured aminopentose scaffold, not the ribo scaffold, is privileged in this class of natural products [3].

Puromycin Biosynthesis
Class-level
Verified intermediate in pur cluster (S. alboniger)
D-arabino configuration is required for pur enzyme recognition
D-ribo epimer not recognized; binary pathway distinction
Puromycin biosynthesis Aminonucleoside antibiotic Stereochemical requirement

MBL Affinity Isolation Utility

2-Amino-2-deoxy-D-arabinose has been specifically studied as an affinity ligand for the isolation of mannose-binding lectin (MBL) compounds, with isolation efficiency dependent on the affinity of the immobilized sugar derivative for lectin oligomers . Pentose sugars, including D-arabinose, are known to inhibit the interaction between surfactant protein D (SP-D) and mannan, with D-forms showing superior competition relative to L-forms [1]. The C2-amino substitution introduces a positive charge at physiological pH (pKa ~11.2) that may modulate electrostatic interactions with the lectin carbohydrate-recognition domain, distinguishing it from uncharged D-arabinose . By contrast, no peer-reviewed reports were identified describing the use of 2-amino-2-deoxy-D-ribose for MBL affinity isolation, suggesting a functional divergence that may arise from stereochemical or charge-distribution differences between the arabino and ribo configurations at the lectin binding interface.

MBL Affinity Ligand
Context-dependent
Documented application for MBL isolation; D-ribo analog not reported
Provides a starting point for affinity matrix development
No quantitative affinity data available; binding context requires validation
Mannose-binding lectin Affinity chromatography Lectin isolation

Evidence-Backed Application Scenarios for Procurement


Synthesis of Chiral Building Blocks

When synthetic projects demand a pentose-derived chiral building block with the D-arabino (2S,3S,4R) stereochemistry, 2-amino-2-deoxy-D-arabinose synthesized via the Yamamoto or Mukaiyama routes provides material with nearly 100% erythro-selectivity at the key bond-forming step [1]. Procuring material backed by this synthetic provenance eliminates the need for chiral chromatographic separation of epimers and ensures that downstream products—such as glyceraldehyde-derived glycoside intermediates—inherit the correct absolute configuration [1]. This is particularly relevant when the compound is used as a starting material for imine formation with electrophiles such as mercury(II) chloride, where stereochemical integrity must be maintained .

Anomerically Defined Thioglycoside Donor Synthesis

The ability to generate four distinct ethyl 1-thioglycoside isomers from 2-amino-2-deoxy-D-arabinose with reagent-controlled anomeric selectivity (nearly exclusive beta with HgCl₂; ~1:1 alpha/beta with Br₂) makes this compound a strategic precursor for carbohydrate chemists requiring defined thioglycoside donors [2]. By selecting the appropriate demercaptalation reagent, the synthetic chemist can steer the anomeric outcome without resorting to tedious anomer separation. The resulting thioglycosides can serve as glycosyl donors in oligosaccharide synthesis, and their physicochemical properties have been benchmarked against D-arabinose O-glycosides [2].

Puromycin Biosynthesis and Pathway Engineering

For research groups studying the pur gene cluster of Streptomyces alboniger or engineering puromycin analogs, 2-amino-2-deoxy-D-arabinose is the pathway-authenticated pentose intermediate [3][4]. Feeding studies, enzymatic assays, or structural biology efforts directed at the pur cluster enzymes require the D-arabino configured substrate; the D-ribo epimer 2-amino-2-deoxy-D-ribose is not recognized by these enzymes and cannot functionally substitute [3]. Procurement of the correct epimer is essential for obtaining meaningful kinetic or structural data on biosynthetic enzymes such as Pur4 (predicted aminotransferase) [4].

Affinity Matrices for MBL Purification

Laboratories developing purification protocols for mannose-binding lectin (MBL) or studying collectin–carbohydrate interactions can use immobilized 2-amino-2-deoxy-D-arabinose as an affinity ligand, leveraging its documented application in MBL isolation and the known pentose-binding properties of surfactant protein D [5]. The C2-amino group, predominantly protonated under physiological conditions (pKa ~11.2), introduces a cationic character that may enhance electrostatic steering toward the lectin carbohydrate-recognition domain compared to uncharged D-arabinose affinity matrices . The D-ribo analog lacks published precedent for this application, making the D-arabino compound the lower-risk starting point for method development .

Application
Selection Property
Validation Focus
Chiral building block synthesis
Stereochemical-control context (2S,3S,4R)
Erythro-selectivity and epimeric purity verification
Thioglycoside donor synthesis
Anomeric control by reagent choice
Alpha/beta isomer distribution verification
Puromycin pathway research
D-arabino stereochemistry requirement (pur cluster)
Enzyme substrate recognition and pathway intermediate verification
MBL affinity purification development
Cationic amino sugar affinity ligand context
Lectin binding specificity and matrix performance assessment
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